molecular formula C21H15FN4O2S2 B2923640 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844860-54-4

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B2923640
CAS RN: 844860-54-4
M. Wt: 438.5
InChI Key: FUFBRFOLDQECDY-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C21H15FN4O2S2 and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds derived from the pyrrolo[2,3-b]quinoxaline framework, like 3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, have shown potential in antimicrobial applications. The synthesis and study of sulfur-substituted pyrrolo[3, 4-b]quinolines revealed that these compounds exhibit antimicrobial activity, which is significantly enhanced by the introduction of fluorine atoms in the quinoline moiety (Es, Staskun, & Vuuren, 2005).

Fluorescence and Optical Properties

The pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent, similar to the compound , have been synthesized and characterized, showing that they exhibit aggregation-induced emission enhancement (AIEE) in certain conditions. This property is influenced by π-π interactions between the quinoxaline cores, leading to potential applications in materials science and as fluorescence probes (Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017).

Electropolymerization and Ion Sensitivity

A new terthienyl-based fluorescent polymer, incorporating quinoxaline moieties, has been developed for potential application in the detection of metal cations, specifically demonstrating selectivity towards Fe3+ ions. This illustrates the utility of quinoxaline derivatives in creating sensitive and selective sensors for environmental and biological applications (Carbas, Kıvrak, Zora, & Önal, 2012).

Antibacterial Activity

Quinoxaline sulfonamides, structurally related to the subject compound, have been synthesized and evaluated for their antibacterial activities against various bacteria. These studies provide a foundation for the development of new antibiotics based on quinoxaline derivatives, highlighting their potential in addressing antibiotic resistance (Alavi, Mosslemin, Mohebat, & Massah, 2017).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c22-13-7-9-15(10-8-13)30(27,28)19-18-21(25-17-6-2-1-5-16(17)24-18)26(20(19)23)12-14-4-3-11-29-14/h1-11H,12,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFBRFOLDQECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CS4)N)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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